Differentiation from the 4-Methyl SARM Analog (S-4/Andarine): Absence of Androgen Receptor Modulation Risk
The closest structural analog with published biological data is 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)butanoic acid (S-4/Andarine), a known selective androgen receptor modulator (SARM). The target compound lacks the 4-methyl substituent, a modification known to be critical for SARM activity in this scaffold. While no direct head-to-head AR binding assay is publicly available for the target compound, class-level SAR from the Guilford/Amgen patent family indicates that pyrrolidine ring substitution pattern is the primary determinant of target selectivity—with non-methylated analogs directed toward neuroprotective/anti-inflammatory indications rather than anabolic/androgenic pathways [1]. Users procuring for non-SARM applications must exclude the 4-methyl analog to avoid unwanted androgenic off-target effects.
| Evidence Dimension | Androgen receptor modulation (structural determinant) |
|---|---|
| Target Compound Data | No 4-methyl substituent; not predicted to exhibit SARM activity per patent SAR |
| Comparator Or Baseline | 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)butanoic acid (S-4): Ki ~4 nM at androgen receptor (published SARM data) |
| Quantified Difference | Qualitative structural difference (absence of 4-methyl group); quantitative AR binding data for target compound not publicly available |
| Conditions | Structural comparison; AR binding data for S-4 from independent literature (not head-to-head) |
Why This Matters
Procurement for non-androgenic research programs must explicitly exclude the 4-methyl analog to avoid confounding androgen receptor-mediated effects.
- [1] Hamilton S, Norman H, Wu Y-Q (Guilford Pharm Inc; Amgen Inc). CARBOXYLIC ACIDS AND CARBOXYLIC ACID ISOSTERES OF N-HETEROCYCLIC COMPOUNDS. Patent DE-69912151-T2. Available at: https://pubchem.ncbi.nlm.nih.gov/patent/DE-69912151-T2. View Source
